tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate
CAS No.: 952183-43-6
Cat. No.: VC2287116
Molecular Formula: C14H24N4O2S
Molecular Weight: 312.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952183-43-6 |
|---|---|
| Molecular Formula | C14H24N4O2S |
| Molecular Weight | 312.43 g/mol |
| IUPAC Name | tert-butyl 4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H24N4O2S/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-15-16-12(21-5)17(11)4/h10H,6-9H2,1-5H3 |
| Standard InChI Key | BITIQFWDYHVUHE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(N2C)SC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(N2C)SC |
Introduction
Chemical Identity and Basic Properties
| Parameter | Information |
|---|---|
| CAS Number | 952183-43-6 |
| IUPAC Name | tert-butyl 4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
| Molecular Formula | C₁₄H₂₄N₄O₂S |
| Molecular Weight | 312.43 g/mol |
| PubChem Compound ID | 24213816 |
| Standard InChI | InChI=1S/C14H24N4O2S/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-15-16-12(21-5)17(11)4/h10H,6-9H2,1-5H3 |
| Standard InChIKey | BITIQFWDYHVUHE-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(N2C)SC |
| Usage Classification | For research use only; Not for human or veterinary use |
Structural Characteristics
The structural arrangement of this molecule contributes significantly to its chemical behavior and applications in organic synthesis. The triazole heterocycle represents a key structural element with established importance in medicinal chemistry and synthetic applications. The methylsulfanyl group attached to this ring system introduces sulfur chemistry that can be leveraged for further transformations or interactions with biological targets.
A defining feature of this compound is the tert-butyloxycarbonyl (Boc) protection on the piperidine nitrogen. This protection strategy serves multiple purposes in synthetic applications: it prevents unwanted reactions at the nitrogen position during other transformations, it can be selectively removed under acidic conditions, and it often enhances solubility in organic solvents commonly used in synthetic procedures.
Synthesis and Application Contexts
Research Applications
The primary utility of tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate appears to be as an intermediate in organic synthesis. The triazole-piperidine scaffold represents a molecular architecture with potential relevance to medicinal chemistry, as both triazoles and piperidines frequently appear in pharmacologically active compounds.
The tert-butyloxycarbonyl protection strategy is particularly noteworthy in this context. This protecting group can be selectively removed under acidic conditions without affecting other functional groups, enabling sequential modification of the molecule in a controlled manner. This property is especially valuable in convergent synthesis approaches where complex molecules are assembled from simpler building blocks.
Commercial availability information suggests that this compound can be sourced from chemical suppliers such as Matrix Scientific and VSN Chem, typically in quantities ranging from milligrams to grams. The restricted nature of its availability, requiring approved shipping accounts, indicates potential regulatory oversight for this compound.
| Structural Element | Potential Significance |
|---|---|
| 1,2,4-Triazole Ring | Aromatic heterocycle with potential for hydrogen bonding; common in bioactive compounds |
| Methylsulfanyl Group | Introduces sulfur chemistry; potential for metabolic modification |
| Piperidine Ring | Saturated heterocycle common in pharmaceuticals; provides conformational flexibility |
| tert-Butyloxycarbonyl Group | Protecting group enabling selective deprotection; enhances lipophilicity |
Analytical Characterization Methods
| Analytical Technique | Primary Application | Information Obtained |
|---|---|---|
| ¹H NMR Spectroscopy | Structural confirmation | Proton environments, coupling patterns |
| ¹³C NMR Spectroscopy | Carbon framework analysis | Carbon environments, functional group identification |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion, fragmentation pattern |
| Infrared Spectroscopy | Functional group identification | Carbonyl, heterocyclic, and other characteristic vibrations |
| HPLC | Purity assessment | Chromatographic profile, impurity detection |
| TLC | Reaction monitoring | Reaction progress, initial purity screening |
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